molecular formula C14H16ClNO3S B2585211 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide CAS No. 1351632-61-5

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide

Cat. No.: B2585211
CAS No.: 1351632-61-5
M. Wt: 313.8
InChI Key: KYPWRFOYFCNBQL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide is an organic compound that features a chlorophenyl group, a dimethylfuran moiety, and a methanesulfonamide linkage

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2,5-dimethylfuran.

    Reaction Steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major products formed from these reactions include furanones, amines, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide (CAS No. 1351632-61-5) is a synthetic compound characterized by its unique structural features, including a sulfonamide group, a chlorophenyl moiety, and a dimethylfuran substituent. This compound's potential biological activities are of interest in medicinal chemistry and pharmacology due to the presence of functional groups that may interact with biological targets.

The molecular formula of the compound is C14H16ClNO3SC_{14}H_{16}ClNO_3S, with a molecular weight of approximately 313.8 g/mol. The structure can be represented as follows:

SMILES Cc1cc(CNS(=O)(=O)Cc2ccccc2Cl)c(C)o1\text{SMILES }Cc1cc(CNS(=O)(=O)Cc2ccccc2Cl)c(C)o1

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit antimicrobial properties. For instance, sulfonamides are widely recognized for their antibacterial effects against various pathogens. Although direct studies on this specific compound are lacking, it is plausible that it may exhibit similar activity due to its sulfonamide functionality.

Cytotoxicity and Selectivity

A study focusing on related compounds has demonstrated that modifications in chemical structure can significantly affect cytotoxicity and selectivity indexes against various cell lines. For example, derivatives of chlorophenyl compounds have shown varying degrees of cytotoxicity (IC50 values) and selectivity against human adenovirus (HAdV) infections in vitro . While specific IC50 values for this compound are not available, understanding its structural analogs provides insight into its potential biological behavior.

Structure-Activity Relationship (SAR)

In medicinal chemistry, the relationship between chemical structure and biological activity is crucial. A comparative analysis of related compounds reveals that modifications in the furan or phenyl groups can lead to enhanced biological activity. For instance:

CompoundActivityIC50 (μM)Selectivity Index
Compound AAntiviral0.27>100
Compound BAntibacterial12.550
This compoundUnknownN/AN/A

This table illustrates how structural variations influence biological efficacy and safety profiles.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-10-7-13(11(2)19-10)8-16-20(17,18)9-12-5-3-4-6-14(12)15/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWRFOYFCNBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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